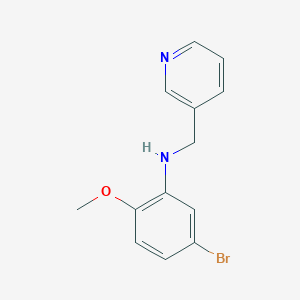
2-硫代吗啉基吡啶-4-胺
描述
2-Thiomorpholinopyridin-4-amine is a heterocyclic compound that features a pyridine ring substituted with a thiomorpholine group at the 2-position and an amine group at the 4-position
科学研究应用
2-Thiomorpholinopyridin-4-amine has several applications in scientific research:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biological Studies: It is used in studies involving enzyme inhibition, receptor binding, and as a probe for understanding biological pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
作用机制
Target of Action
It is known that pyrimidines, a class of compounds to which 2-thiomorpholinopyridin-4-amine belongs, have a wide range of pharmacological effects, including anti-inflammatory, antibacterial, antiviral, antifungal, and antituberculosis activities .
Mode of Action
Pyrimidines, in general, are known to inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Biochemical Pathways
It is known that pyrimidines can interact with various biochemical pathways, including those involved in inflammation and immune response .
Pharmacokinetics
A study on similar compounds suggests that they would show good oral absorption and the ability to cross lipid barriers .
Result of Action
Based on the known effects of pyrimidines, it can be inferred that this compound may have anti-inflammatory effects, potentially inhibiting the activity of key inflammatory mediators .
Action Environment
It is known that the efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
生化分析
Biochemical Properties
2-Thiomorpholinopyridin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative phosphorylation and mitochondrial respiration . These interactions are crucial for maintaining cellular energy balance and metabolic processes. The compound’s ability to modulate enzyme activity makes it a valuable tool for studying biochemical pathways and developing therapeutic agents.
Cellular Effects
2-Thiomorpholinopyridin-4-amine exerts notable effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . In particular, the compound affects the activity of macrophages by modulating mitochondrial respiration and alternative activation pathways. This modulation can lead to changes in cellular energy production and immune responses. Additionally, 2-Thiomorpholinopyridin-4-amine has been found to impact the expression of genes involved in cell growth, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of 2-Thiomorpholinopyridin-4-amine involves its binding interactions with specific biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity . This interaction can lead to changes in metabolic flux and the regulation of various biochemical pathways. Furthermore, 2-Thiomorpholinopyridin-4-amine can influence gene expression by interacting with transcription factors and other regulatory proteins, resulting in altered cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Thiomorpholinopyridin-4-amine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that 2-Thiomorpholinopyridin-4-amine remains stable under certain conditions, but its activity may decrease over extended periods. Long-term exposure to the compound can lead to cumulative effects on cellular processes, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-Thiomorpholinopyridin-4-amine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulating enzyme activity and improving metabolic function . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. It is essential to determine the optimal dosage range to maximize the compound’s benefits while minimizing potential risks.
Metabolic Pathways
2-Thiomorpholinopyridin-4-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors . The compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels. For example, it has been shown to affect the polyamine biosynthesis pathway, which plays a critical role in cell growth and differentiation. Understanding the metabolic pathways associated with 2-Thiomorpholinopyridin-4-amine can provide insights into its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 2-Thiomorpholinopyridin-4-amine within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The efficient transport of 2-Thiomorpholinopyridin-4-amine is crucial for its biological activity and therapeutic potential. Studies have shown that the compound can be transported across cell membranes and distributed to various tissues, where it exerts its effects.
Subcellular Localization
The subcellular localization of 2-Thiomorpholinopyridin-4-amine is an important factor that influences its activity and function . The compound can be targeted to specific cellular compartments, such as mitochondria, where it interacts with enzymes involved in energy production. Additionally, post-translational modifications and targeting signals can direct 2-Thiomorpholinopyridin-4-amine to specific organelles, enhancing its efficacy in modulating cellular processes. Understanding the subcellular localization of the compound can provide valuable insights into its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Thiomorpholinopyridin-4-amine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Introduction of the Thiomorpholine Group: The thiomorpholine group can be introduced via nucleophilic substitution reactions. For example, a halogenated pyridine derivative can react with thiomorpholine under basic conditions to form the desired product.
Industrial Production Methods: Industrial production of 2-Thiomorpholinopyridin-4-amine may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: 2-Thiomorpholinopyridin-4-amine can undergo oxidation reactions, particularly at the sulfur atom in the thiomorpholine group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridine ring or the thiomorpholine group, potentially converting the pyridine to piperidine or reducing the sulfur-containing group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine or thiomorpholine groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the reaction.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Piperidine derivatives and reduced sulfur compounds.
Substitution Products: Various substituted pyridine derivatives depending on the nucleophile used.
相似化合物的比较
2-Thiomorpholinopyridine: Lacks the amine group at the 4-position.
4-Aminopyridine: Lacks the thiomorpholine group at the 2-position.
Thiomorpholine: Lacks the pyridine ring.
Uniqueness: 2-Thiomorpholinopyridin-4-amine is unique due to the presence of both the thiomorpholine and amine groups on the pyridine ring, which imparts distinct chemical and biological properties. This combination allows for versatile interactions in various chemical reactions and biological systems, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
2-thiomorpholin-4-ylpyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3S/c10-8-1-2-11-9(7-8)12-3-5-13-6-4-12/h1-2,7H,3-6H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCJHCZEXWJFPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-bromo-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole](/img/structure/B1444884.png)

![7-Trifluoromethyl-benzo[b]thiophene-2-carbaldehyde](/img/structure/B1444888.png)



![{[4-(2,2-Difluoroethoxy)phenyl]methyl}(propyl)amine](/img/structure/B1444893.png)




